molecular formula C14H14F3N5 B2861863 2-(4-(Pyridin-2-yl)piperazin-1-yl)-4-(trifluoromethyl)pyrimidine CAS No. 682789-85-1

2-(4-(Pyridin-2-yl)piperazin-1-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B2861863
CAS No.: 682789-85-1
M. Wt: 309.296
InChI Key: PVASVVBCTJZWQF-UHFFFAOYSA-N
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Description

2-(4-(Pyridin-2-yl)piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a trifluoromethyl group and a piperazine ring linked to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Pyridin-2-yl)piperazin-1-yl)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the reaction of a suitable pyrimidine derivative with a trifluoromethylating agent under controlled conditions. Subsequently, the piperazine ring is introduced through a nucleophilic substitution reaction involving a pyridine derivative.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.

  • Reduction: The trifluoromethyl group can be reduced to a trifluoromethylthiol group.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reduction reactions often use lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions typically require strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Trifluoromethylthiol derivatives.

  • Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 2-(4-(Pyridin-2-yl)piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is used as a building block for the development of bioactive compounds. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine: In the medical field, this compound has shown potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer science, catalysis, and material engineering.

Mechanism of Action

The mechanism by which 2-(4-(Pyridin-2-yl)piperazin-1-yl)-4-(trifluoromethyl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrimidine and piperazine rings interact with enzymes and receptors, modulating biological pathways.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes involved in metabolic processes.

  • Receptors: It can bind to specific receptors, altering signal transduction pathways.

Comparison with Similar Compounds

  • 2-(4-(Pyridin-2-yl)phenyl)acetonitrile: Similar in structure but lacks the piperazine ring.

  • 4-(Pyridin-4-yl)phenylacetonitrile: Similar pyridine derivative but with a different substitution pattern.

  • 2-(Pyridin-2-yl)quinoline-4-carboxylic acid: Contains a quinoline ring instead of a piperazine ring.

Uniqueness: 2-(4-(Pyridin-2-yl)piperazin-1-yl)-4-(trifluoromethyl)pyrimidine stands out due to its combination of a trifluoromethyl group and a piperazine ring, which provides unique chemical and biological properties not found in similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and versatile applications make it a valuable compound for research and industrial use.

Properties

IUPAC Name

2-(4-pyridin-2-ylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5/c15-14(16,17)11-4-6-19-13(20-11)22-9-7-21(8-10-22)12-3-1-2-5-18-12/h1-6H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVASVVBCTJZWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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